molecular formula C15H24N2O2S2 B11828604 BCN-SS-amine CAS No. 1435784-65-8

BCN-SS-amine

Cat. No.: B11828604
CAS No.: 1435784-65-8
M. Wt: 328.5 g/mol
InChI Key: COXJSXQCKNEICM-PBWFPOADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCN-SS-amine is a cleavable heterobifunctional linker containing a bicyclo[6.1.0]nonyne (BCN) moiety for click chemistry and a primary amine. This compound is particularly useful in bioconjugation applications due to its high reactivity and biocompatibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-SS-amine is synthesized through a series of chemical reactions involving the formation of a BCN moiety and the introduction of a cleavable disulfide bond. The synthesis typically involves:

    Formation of BCN Moiety: The BCN moiety is synthesized through a series of cycloaddition reactions.

    Introduction of Disulfide Bond: The disulfide bond is introduced through thiol-disulfide exchange reactions.

    Attachment of Primary Amine: The primary amine is introduced through amide bond formation

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:

    Large-Scale Cycloaddition Reactions: These reactions are carried out in large reactors with precise control over temperature and pressure.

    Purification Steps: The product is purified using techniques such as chromatography and recrystallization to ensure high purity

Chemical Reactions Analysis

Types of Reactions

BCN-SS-amine undergoes various types of chemical reactions, including:

    Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azides to form stable triazole products.

    Thiol-Disulfide Exchange: The disulfide bond can be cleaved under reducing conditions

Common Reagents and Conditions

    SPAAC: Common reagents include azides, and the reaction is typically carried out in aqueous buffer solutions at room temperature.

    Thiol-Disulfide Exchange: Common reagents include dithiothreitol (DTT), glutathione (GSH), and tris(2-carboxyethyl)phosphine (TCEP)

Major Products Formed

    SPAAC: The major product is a stable triazole derivative.

    Thiol-Disulfide Exchange: The major products are the reduced thiol and the cleaved disulfide

Scientific Research Applications

BCN-SS-amine has a wide range of scientific research applications, including:

    Chemistry: Used in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation for labeling biomolecules.

    Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.

    Industry: Applied in the production of fluorescent probes and dyes for imaging applications

Mechanism of Action

BCN-SS-amine exerts its effects through the following mechanisms:

    SPAAC Reaction: The BCN moiety undergoes strain-promoted alkyne-azide cycloaddition with azides, forming stable triazole products.

    Cleavage of Disulfide Bond: The disulfide bond can be cleaved under reducing conditions, releasing the conjugated molecule

Comparison with Similar Compounds

Similar Compounds

    Dibenzocyclooctyne (DBCO): Another strained alkyne used in click chemistry.

    Tetrazine: Used in inverse electron-demand Diels-Alder (IED-DA) reactions.

    Cyclooctyne: A less strained alkyne used in bioorthogonal chemistry

Uniqueness of BCN-SS-amine

This compound is unique due to its:

    High Reactivity: The BCN moiety reacts rapidly with azides under mild conditions.

    Biocompatibility: The compound is highly biocompatible, making it suitable for biological applications.

    Cleavable Linker: The disulfide bond allows for controlled release of conjugated molecules

Properties

CAS No.

1435784-65-8

Molecular Formula

C15H24N2O2S2

Molecular Weight

328.5 g/mol

IUPAC Name

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate

InChI

InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14?

InChI Key

COXJSXQCKNEICM-PBWFPOADSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.